

Spectroscopic Profile of 2-Isopropyl-6-methylaniline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Isopropyl-6-methylaniline

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This in-depth guide provides a detailed analysis of the spectroscopic data for **2-isopropyl-6-methylaniline** (CAS No. 5266-85-3), a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming the molecule's structure, purity, and for its application in further research and development.

Molecular Structure and Overview

2-Isopropyl-6-methylaniline is an aromatic amine with the molecular formula $C_{10}H_{15}N$ and a molecular weight of 149.23 g/mol .[1] Its structure, featuring an aniline core with ortho-substitution of isopropyl and methyl groups, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is paramount for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environments of hydrogen (1H) and carbon (^{13}C) nuclei.

1H NMR Spectroscopy

The ^1H NMR spectrum of **2-isopropyl-6-methylaniline** reveals the specific arrangement and electronic environment of the protons in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Isopropyl-6-methylaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.04	d	1H	Ar-H
~6.95	d	1H	Ar-H
~6.73	t	1H	Ar-H
~3.5 (broad)	s	2H	-NH ₂
~2.92	sept	1H	-CH(CH ₃) ₂
~2.18	s	3H	Ar-CH ₃
~1.26	d	6H	-CH(CH ₃) ₂

Data is compiled from representative spectra and may vary slightly based on solvent and experimental conditions.

Interpretation of the ^1H NMR Spectrum:

The aromatic region (δ 6.7-7.1 ppm) displays three distinct signals corresponding to the three protons on the benzene ring, confirming the 1,2,3-trisubstitution pattern. The broad singlet at approximately 3.5 ppm is characteristic of the two amine (-NH₂) protons. The septet at ~2.92 ppm and the doublet at ~1.26 ppm are indicative of the isopropyl group, with the methine proton coupled to the six equivalent methyl protons. The singlet at ~2.18 ppm corresponds to the three protons of the methyl group attached to the aromatic ring.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Isopropyl-6-methylaniline**

Chemical Shift (δ) ppm	Assignment	Rationale for Chemical Shift
~142	C-NH ₂	Carbon attached to the electron-donating amino group, deshielded.
~135	C-CH(CH ₃) ₂	Quaternary carbon attached to the isopropyl group.
~128	Ar-C	Aromatic carbon.
~127	Ar-C	Aromatic carbon.
~122	C-CH ₃	Quaternary carbon attached to the methyl group.
~118	Ar-C	Aromatic carbon shielded by the amino group.
~28	-CH(CH ₃) ₂	Methine carbon of the isopropyl group.
~22	-CH(CH ₃) ₂	Methyl carbons of the isopropyl group.
~18	Ar-CH ₃	Methyl carbon attached to the aromatic ring.

Predicted values are based on established substituent effects on aromatic systems and may vary in experimental data.

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show ten distinct carbon signals. The aromatic carbons appear in the region of δ 118-142 ppm. The carbons directly attached to the nitrogen, isopropyl, and methyl groups are identifiable by their characteristic chemical shifts. The aliphatic carbons of the isopropyl and methyl groups resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for **2-Isopropyl-6-methylaniline**

Wavenumber (cm ⁻¹)	Vibration	Functional Group	Intensity
3400-3500	N-H stretch	Primary Amine (-NH ₂)	Medium (two bands)
3000-3100	C-H stretch	Aromatic C-H	Medium to Weak
2850-2970	C-H stretch	Aliphatic C-H (isopropyl, methyl)	Strong
1600-1620	N-H bend	Primary Amine (-NH ₂)	Medium
1450-1550	C=C stretch	Aromatic Ring	Medium to Strong
1250-1335	C-N stretch	Aromatic Amine	Strong

Interpretation of the IR Spectrum:

The IR spectrum of **2-isopropyl-6-methylaniline** is dominated by features characteristic of a primary aromatic amine. The two distinct bands in the 3400-3500 cm⁻¹ region are a hallmark of the symmetric and asymmetric N-H stretching vibrations of the -NH₂ group.^{[2][3]} Strong absorptions in the 2850-2970 cm⁻¹ range confirm the presence of aliphatic C-H bonds from the isopropyl and methyl substituents. Aromatic C-H stretching is observed just above 3000 cm⁻¹. The bending vibration of the N-H group and the characteristic C=C stretching of the aromatic ring appear in the 1450-1620 cm⁻¹ region.^[2] A strong C-N stretching band is also expected around 1250-1335 cm⁻¹.^[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The molecular ion peak (M⁺) for **2-isopropyl-6-methylaniline** is expected at an m/z of 149.

Table 4: Predicted Major Fragments in the Mass Spectrum of **2-Isopropyl-6-methylaniline**

m/z	Proposed Fragment	Loss
149	$[\text{C}_{10}\text{H}_{15}\text{N}]^+$	Molecular Ion
134	$[\text{C}_9\text{H}_{12}\text{N}]^+$	Loss of CH_3
106	$[\text{C}_7\text{H}_8\text{N}]^+$	Loss of C_3H_7 (isopropyl)

Interpretation of the Mass Spectrum:

The mass spectrum will show a prominent molecular ion peak at m/z 149, corresponding to the molecular weight of **2-isopropyl-6-methylaniline**. A common and significant fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage. Therefore, a major fragment is expected at m/z 134, resulting from the loss of a methyl radical ($\bullet\text{CH}_3$) from the isopropyl group to form a stable benzylic carbocation. Another significant fragmentation would be the loss of the entire isopropyl radical ($\bullet\text{C}_3\text{H}_7$), leading to a fragment at m/z 106.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid aniline derivatives.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-isopropyl-6-methylaniline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[\[5\]](#)
- Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[\[5\]](#)
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single pulse.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.[\[5\]](#)
- ^{13}C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

- Sample Preparation: As **2-isopropyl-6-methylaniline** is a liquid at room temperature, the neat liquid can be analyzed directly.
 - Transmission Method: Place a drop of the liquid between two KBr or NaCl plates to form a thin film.[\[6\]](#)
 - ATR Method: Place a drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[\[7\]](#)[\[8\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty cell or clean ATR crystal.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .[\[7\]](#)
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **2-isopropyl-6-methylaniline** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable volatile solvent like methanol or acetonitrile.[\[5\]](#)

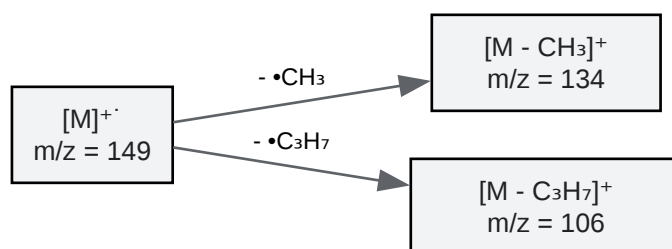
- Instrumentation: Employ a mass spectrometer, commonly with an Electron Ionization (EI) source for fragmentation analysis.
- Data Acquisition:
 - Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).
 - Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
- Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of **2-isopropyl-6-methylaniline**.

Proposed Mass Spectrometry Fragmentation



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Caption: Key fragmentation pathways for **2-isopropyl-6-methylaniline**.

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